S-Venlafaxine-di-p-toluoyl-L-tartrate Salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

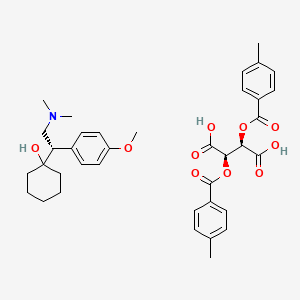

S-Venlafaxine-di-p-toluoyl-L-tartrate Salt is a derivative of Venlafaxine . It is a (+)-Venlafaxine derivative with the molecular formula C37H45NO10 and a molecular weight of 663.75 .

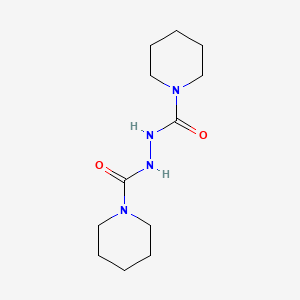

Molecular Structure Analysis

The molecular structure of S-Venlafaxine-di-p-toluoyl-L-tartrate Salt is represented by the formula C37H45NO10 . The exact structural details are not available in the retrieved resources.Scientific Research Applications

Antidepressant

S-Venlafaxine-di-p-toluoyl-L-tartrate Salt is a derivative of Venlafaxine , which is a mixed serotonin-norepinephrine reuptake inhibitor that binds and blocks both the SERT and NET transporters . It is used as an antidepressant and has been found to be effective in treating major depression .

Treatment of Anxiety Disorders

Venlafaxine, from which S-Venlafaxine-di-p-toluoyl-L-tartrate Salt is derived, is also used in the treatment of anxiety disorders. It helps to reduce the symptoms of anxiety by affecting the balance of chemicals in the brain .

Neurotransmission Enhancement

Venlafaxine is reported to facilitate neurotransmission within the central nervous system by blocking the presynaptic reuptake of neuroamines such as serotonin (5-hydroxytryptamine; 5-HT) and noradrenaline (norepinephrine) .

Dopamine Reuptake Inhibition

Venlafaxine is also reported to be a weak inhibitor of dopamine reuptake, which can have effects on mood and motivation .

Research Tool

S-Venlafaxine-di-p-toluoyl-L-tartrate Salt can be used as a research tool in studies investigating the effects of serotonin-norepinephrine reuptake inhibitors on various conditions .

Synthesis of Antidepressants

S-Venlafaxine-di-p-toluoyl-L-tartrate Salt can be used in the synthesis of nontricyclic antidepressants with reduced or completely diminished cardiovascular or anticholinergic liability .

Mechanism of Action

Target of Action

S-Venlafaxine-di-p-toluoyl-L-tartrate Salt is a derivative of (+)-Venlafaxine . The primary targets of this compound are the presynaptic reuptake transporters of neuroamines such as serotonin (5-hydroxytryptamine; 5-HT) and noradrenaline (norepinephrine) . These transporters play a crucial role in regulating the concentration of neurotransmitters in the synaptic cleft, thereby modulating the transmission of signals in the central nervous system .

Mode of Action

The compound facilitates neurotransmission within the central nervous system by blocking the presynaptic reuptake of neuroamines . This action increases the concentration of these neurotransmitters in the synaptic cleft, enhancing the transmission of signals between neurons . Venlafaxine is also reported to be a weak inhibitor of dopamine reuptake .

Biochemical Pathways

The increased concentration of neurotransmitters in the synaptic cleft can stimulate the postsynaptic receptors, leading to various downstream effects. These effects depend on the specific type of neurotransmitter and the nature of the postsynaptic neuron . The exact biochemical pathways affected by this compound are complex and may vary depending on the specific physiological context .

Pharmacokinetics

The metabolism of venlafaxine is reported to occur by the cytochrome P450 (CYP) enzyme CYP2D6, yielding O-desmethylvenlafaxine . A lesser metabolite, N-desmethylvenlafaxine, is produced by CYP3A4 . These metabolic pathways can influence the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and its bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its modulation of neurotransmission. By increasing the concentration of neurotransmitters in the synaptic cleft, the compound can enhance signal transmission in the central nervous system . This can lead to various physiological effects, depending on the specific neurotransmitters involved and the types of neurons affected .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. These may include the physiological state of the individual, the presence of other drugs or substances, genetic factors influencing the expression and activity of the CYP enzymes, and other factors .

properties

IUPAC Name |

(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;1-[(1S)-2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O8.C17H27NO2/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14;1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24);7-10,16,19H,4-6,11-13H2,1-3H3/t15-,16-;16-/m11/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFYLKWUYWDBONP-ZAOWXVKASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)O[C@H]([C@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.CN(C)C[C@H](C1=CC=C(C=C1)OC)C2(CCCCC2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H45NO10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90547414 |

Source

|

| Record name | (2R,3R)-2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid--1-[(1S)-2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90547414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

663.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-Venlafaxine-di-p-toluoyl-L-tartrate Salt | |

CAS RN |

272788-02-0 |

Source

|

| Record name | (2R,3R)-2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid--1-[(1S)-2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90547414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B1314217.png)

![4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1314236.png)